N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including thiadiazole, oxadiazole, and trimethoxybenzamide
Mechanism of Action
Target of Action
The primary target of SMR000236181, also known as N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide, is the molecular chaperone DnaK . DnaK plays a crucial role in various cellular processes, including protein folding, degradation, and the response to stress conditions.
Mode of Action
SMR000236181 interacts with its target, DnaK, inhibiting the biofilm-forming capacity of resistant Staphylococcus aureus . Biofilm formation is a major contributor to antibiotic tolerance and resistance-induced delays in empirical therapy. By targeting DnaK, SMR000236181 disrupts this process, thereby potentially enhancing the susceptibility of S. aureus to antimicrobial agents .
Biochemical Pathways
It is known that the compound interferes with the function of dnak, a molecular chaperone involved in protein folding and stress response . This interaction likely affects multiple cellular pathways, particularly those related to protein homeostasis and the response to stress conditions.
Result of Action
The primary result of SMR000236181’s action is the inhibition of biofilm formation in resistant S. aureus . By targeting DnaK, the compound disrupts the biofilm-forming capacity of these bacteria, potentially enhancing their susceptibility to antimicrobial agents . This could have significant implications for the treatment of infections caused by resistant S. aureus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiadiazole and oxadiazole rings, followed by their functionalization and coupling with the trimethoxybenzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various coupling agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and oxadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
5-(ethylsulfanyl)-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the additional functional groups.
3,4,5-trimethoxybenzamide: Contains the trimethoxybenzamide moiety but lacks the heterocyclic rings.
N-(5-ethylsulfanyl-thiophen-2-yl)-acetamide: Similar sulfur-containing structure but different overall composition
Uniqueness
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O6S3/c1-5-32-19-25-23-17(34-19)21-13(26)9-33-18-24-22-14(31-18)8-20-16(27)10-6-11(28-2)15(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFBEFUPXKQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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